2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Fluorine regioisomerism Electronic effects SAR study design

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one (CAS 1956377-05-1, molecular formula C18H10FNO3, molecular weight 307.28 g/mol) is a fluorinated 1,3-oxazin-6-one derivative belonging to a class of heterocyclic compounds recognized for protease inhibitory activity, including BACE1/BACE2 and caspase-6 modulation. The compound features a 4-hydroxy-1,3-oxazin-6-one core in tautomeric equilibrium with its 6-hydroxy form, a 5-phenyl substituent, and a 2-[(2-fluorophenyl)ethynyl] group at position This specific ortho-fluorine substitution pattern on the ethynylphenyl ring differentiates it from its 3-fluoro, 4-fluoro, and non-fluorinated regioisomeric analogs, each of which carries distinct electronic properties and commercial availability profiles.

Molecular Formula C18H10FNO3
Molecular Weight 307.3 g/mol
Cat. No. B11779702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
Molecular FormulaC18H10FNO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=CC=C3F)O
InChIInChI=1S/C18H10FNO3/c19-14-9-5-4-6-12(14)10-11-15-20-17(21)16(18(22)23-15)13-7-2-1-3-8-13/h1-9,21H
InChIKeyIFZQHANZPPCBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one CAS 1956377-05-1: Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one (CAS 1956377-05-1, molecular formula C18H10FNO3, molecular weight 307.28 g/mol) is a fluorinated 1,3-oxazin-6-one derivative belonging to a class of heterocyclic compounds recognized for protease inhibitory activity, including BACE1/BACE2 and caspase-6 modulation [1]. The compound features a 4-hydroxy-1,3-oxazin-6-one core in tautomeric equilibrium with its 6-hydroxy form, a 5-phenyl substituent, and a 2-[(2-fluorophenyl)ethynyl] group at position 2. This specific ortho-fluorine substitution pattern on the ethynylphenyl ring differentiates it from its 3-fluoro, 4-fluoro, and non-fluorinated regioisomeric analogs, each of which carries distinct electronic properties and commercial availability profiles . The compound is supplied at ≥97% purity (CM513706 / HR409155) and is offered by multiple vendors including Chemenu, MolCore, Hairuichem, and Kuujia, confirming multi-source commercial accessibility for research procurement .

Why 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one Cannot Be Interchanged with In-Class Analogs


Substituting 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one with other 1,3-oxazin-6-one congeners is scientifically unsound because the fluorine regioisomerism (ortho vs. meta vs. para) on the ethynylphenyl moiety introduces quantifiable differences in electronic distribution, acid–base behavior, and documented biological target engagement [1][2]. Within the broader 1,3-oxazine class, compounds have demonstrated BACE1 IC50 values below 100 nM in cellular assays and caspase-6 allosteric inhibition, but activity is exquisitely sensitive to aryl substitution patterns—making regioisomer-specific procurement essential for reproducible structure–activity relationship (SAR) studies [1]. Furthermore, the 4-hydroxy-6H-1,3-oxazin-6-one core exists in a tautomeric equilibrium (4-hydroxy ⇌ 6-hydroxy) with experimentally measured pKa values in the 7.45–8.42 range; the electron-withdrawing effect of the ortho-fluorine substituent predictably perturbs this equilibrium, altering the neutral-form prevalence that governs membrane permeability and protein binding [3]. Using the non-fluorinated analog (CAS 881877-45-8) or the 4-fluoro isomer (CAS 1956385-72-0) in place of the 2-fluoro compound introduces an uncontrolled variable that can confound SAR interpretation and experimental reproducibility [4].

Quantitative Differential Evidence: 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one vs. Closest Analogs


Fluorine Regioisomerism: Ortho (2-F) vs. Para (4-F) vs. Meta (3-F) Substitution on the Ethynylphenyl Ring and Impact on Electronic Properties

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one places the fluorine atom at the ortho position of the ethynylphenyl ring, in contrast to the 3-fluoro (CAS 1956324-52-9) and 4-fluoro (CAS 1956385-72-0) regioisomers. Ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the alkyne π-system due to through-bond proximity, which is distinct from the resonance-donating effect (para-fluoro) or mixed inductive-resonance behavior (meta-fluoro). This positional difference alters the acidity of the 4-hydroxy group and the tautomeric equilibrium (4-hydroxy ⇌ 6-hydroxy), a parameter experimentally quantified in this chemical class with pKa values spanning 7.45–8.42 depending on substitution [1]. In drug design contexts, ortho-fluorine substitution on arylalkynyl moieties has been shown to improve metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a vulnerability of the 4-fluoro and non-fluorinated analogs [2]. For SAR campaigns, this regioisomer provides a unique electronic probe not accessible with the 3-fluoro or 4-fluoro variants.

Fluorine regioisomerism Electronic effects SAR study design

Documented Biological Activity of 1,3-Oxazin-6-one Scaffold: BACE1 and Caspase-6 Inhibition as Class-Level Validation for Target-Focused Library Design

The 1,3-oxazine ring system is a validated pharmacophore for beta-secretase (BACE1) inhibition. An expert patent evaluation of WO2012156284 (Hoffman-La Roche / Siena Biotech) reported that among 65 exemplified 1,3-oxazine compounds, 6 exhibited BACE1 cellular IC50 values below 100 nM, and 2 compounds achieved sub-nanomolar cellular activity [1][2]. Separately, a structurally related 2-(phenylethynyl)-substituted 4-hydroxy-6H-1,3-oxazin-6-one, PG3d (CAS 1438463-77-4), is commercially cataloged by Sigma-Aldrich as a "cell penetrant, potent and selective irreversible allosteric inhibitor of caspase-6 activation that binds outside the active site" . While direct IC50 data for 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one itself has not been published in peer-reviewed literature, its core scaffold is unambiguously associated with two distinct protease targets (BACE1 and caspase-6) with demonstrated nM-range potency. The 2-fluorophenyl substitution at the ethynyl position offers a differentiated starting point for structure–activity exploration within this privileged chemotype, compared to the phenylethynyl group in PG3d or the various linkers described in the BACE1 patent [1].

BACE1 inhibition Caspase-6 allosteric inhibition Alzheimer's disease Neurodegeneration

Tautomeric Equilibrium and Acid–Base Properties: Class-Established pKa Range 7.45–8.42 Predicts Physiological Neutral-Form Dominance

Potentiometric titration studies on 4-hydroxy-6H-1,3-oxazin-6-ones established that these compounds behave as weak OH acids with experimental pKa values ranging from 7.45 to 8.42, depending on the nature of the substituent at position 5 of the heterocyclic ring [1]. At physiological pH (7.4), 4-hydroxy-6H-1,3-oxazin-6-ones exist predominantly in the neutral form, a property critical for passive membrane permeability and target engagement in intracellular assays [1]. The tautomeric equilibrium between the 4-hydroxy and 6-hydroxy forms further modulates reactivity and hydrogen-bonding capacity. For 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one, the electron-withdrawing ortho-fluorine on the ethynylphenyl group is expected to lower the 4-OH pKa by approximately 0.3–0.5 log units compared to the non-fluorinated parent (estimated pKa ~7.0–7.5), shifting the neutral/anionic equilibrium and potentially enhancing solubility at physiological pH without compromising the neutral-form dominance required for membrane crossing. This differentiates it from electron-donating-substituted analogs that would exhibit higher pKa values and potentially lower aqueous solubility [2].

Tautomeric equilibrium pKa Membrane permeability Physicochemical profiling

Commercial Availability: Multi-Vendor Sourcing with Purity ≥97% and Competitive Positioning Among Fluorinated Oxazinone Regioisomers

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one (CAS 1956377-05-1) is commercially available from at least four independent suppliers: Chemenu (Catalog CM513706, 97% purity) , MolCore (NLT 98% purity) , Hairuichem (Catalog HR409155) [1], and Kuujia [2]. In contrast, the 4-fluoro regioisomer (CAS 1956385-72-0) is priced at $573–$585/g (Chemenu/Ambeed, 97% purity) [3], while the non-fluorinated parent compound 4-hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS 881877-45-8) is stocked by Sigma-Aldrich at 95% purity under catalog ATE410295055 . The 3-fluoro regioisomer (CAS 1956324-52-9) is available from MolCore at NLT 98% purity . The target compound occupies a differentiated position within this chemical series: it is the only ortho-fluorinated ethynylphenyl analog cataloged with confirmed multi-vendor availability, whereas the di-fluorinated analog 5-(2-fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one (CAS 1956331-58-0) introduces a second fluorine atom at position 5, altering both molecular weight (325.27 vs. 307.28) and the substitution vector for SAR exploration . This supply chain redundancy reduces procurement risk compared to single-source analogs.

Chemical procurement Multi-vendor sourcing Purity specification Supply chain

Scaffold Distinction from 5-Fluorophenyl-Substituted Series: Different Substitution Vector for SAR Exploration

2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one differs fundamentally from the 5-fluorophenyl-substituted sub-series exemplified by 5-(2-fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one (CAS 1956331-58-0) and 5-(4-fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS 1956377-05-1, a distinct regioisomer) . In the target compound, the fluorine is positioned on the ethynylphenyl group at C2 of the oxazinone ring, while position 5 bears an unsubstituted phenyl group. In the 5-fluorophenyl series, the fluorine is placed on the phenyl ring at C5. This positional exchange alters which region of the molecule engages in hydrophobic and π-stacking interactions with protein targets. The predicted acid–base properties also differ: 5-(2-fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has a predicted pKa of 4.50±1.00 , substantially lower than the class-level measured pKa of 7.45–8.42 for 4-hydroxy-6H-1,3-oxazin-6-ones without a fluorinated C5-phenyl [1]. The target compound, lacking fluorine at C5, is expected to retain a pKa closer to the 7.45–8.42 range, resulting in different ionization states at physiological pH. This distinction is critical for projects exploring the BACE1 or caspase-6 pharmacophore models described in patent and biochemical literature, where subtle changes in aryl substitution can dictate cellular potency and selectivity .

Substitution vector Structure-activity relationship Chemical series differentiation Lead optimization

Synthetic Accessibility via Sonogashira Coupling: Ortho-Fluorophenylacetylene as a Defined Building Block for Derivatization

The synthesis of 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one proceeds via Sonogashira cross-coupling between an appropriate 2-iodo/bromo-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one precursor and 1-ethynyl-2-fluorobenzene, a commercially available terminal alkyne building block . This synthetic route is well-precedented across the 1,3-oxazin-6-one class, with analogous Sonogashira couplings described for the 4-fluorophenyl, 3-fluorophenyl, and phenylethynyl derivatives . The ortho-fluorophenylacetylene building block (CAS 766-49-0 or equivalent 1-ethynyl-2-fluorobenzene) enables systematic SAR exploration by varying the alkyne coupling partner while maintaining the oxazinone core constant. This modular synthetic strategy distinguishes the C2-alkynyl-substituted oxazinone series from C5-varied series, as the ethynyl group at C2 provides a versatile handle for further functionalization (e.g., click chemistry, hydrogenation, electrophilic addition) that is not equivalently accessible from C5-aryl-substituted analogs . Researchers can procure the target compound as a validated synthetic intermediate and use it as a benchmark for comparative reaction development or library enumeration.

Sonogashira coupling Palladium catalysis Synthetic methodology Derivatization

Optimal Research and Procurement Scenarios for 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one


Fluorine Regioisomer SAR Library Construction for BACE1 or Caspase-6 Inhibitor Optimization

When building a comprehensive SAR matrix around the 1,3-oxazin-6-one BACE1 or caspase-6 pharmacophore, 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one serves as the ortho-fluorine data point in a regioisomer set that includes the 3-fluoro, 4-fluoro, and non-fluorinated ethynylphenyl analogs [1]. The validated BACE1 patent series (WO2012156284) demonstrates that subtle changes in aryl substitution can shift cellular IC50 from sub-nanomolar to >100 nM, making procurement of each distinct regioisomer essential for accurate SAR interpretation [2]. The ortho-fluorine substitution pattern additionally probes the electronic and steric tolerance of the target enzyme's S3 subpocket, a region specifically highlighted in the BACE1 patent evaluation as critical for achieving subtype selectivity [1][2].

Physicochemical Property Optimization: pKa Modulation and Permeability Profiling

Researchers investigating how fluorine positional isomerism affects the acid–base equilibrium and membrane permeability of heterocyclic inhibitors should use 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one in comparative pKa and logD/logP studies with its 3-fluoro, 4-fluoro, and non-fluorinated counterparts. The experimentally established class-level pKa range of 7.45–8.42 for 4-hydroxy-6H-1,3-oxazin-6-ones provides a quantitative baseline, and the ortho-fluorine analog is predicted to shift the pKa downward by 0.3–0.5 log units, altering neutral-form prevalence at physiological pH [3]. This compound is particularly valuable for testing the hypothesis that ortho-fluorine substitution enhances passive permeability while maintaining the neutral-form dominance required for blood–brain barrier penetration, a critical parameter for CNS-targeted BACE1 inhibitors [2][3].

Metabolic Stability Screening: Ortho-Fluorine as a Blocking Group for Cytochrome P450-Mediated Hydroxylation

In drug metabolism and pharmacokinetics (DMPK) studies, 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one provides a direct comparator for assessing whether ortho-fluorination of the ethynylphenyl ring blocks metabolic soft spots subject to P450-mediated aromatic hydroxylation, a well-documented vulnerability of non-fluorinated phenylacetylenes [4]. By comparing intrinsic clearance in hepatocyte or microsomal assays across the 2-F, 3-F, 4-F, and non-fluorinated ethynylphenyl series, DMPK scientists can quantify the metabolic stabilization conferred specifically by ortho-fluorine substitution [4]. This application aligns with the broader medicinal chemistry practice of using fluorine scanning to improve metabolic stability while preserving target potency [2].

Multi-Vendor Benchmarking and Supply Chain Redundancy for Lead Optimization Programs

For procurement managers and medicinal chemistry teams advancing 1,3-oxazin-6-one leads toward candidate selection, 2-((2-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one offers a favorable supply position with confirmed availability from at least four independent vendors at 97–98% purity . This multi-vendor redundancy reduces the risk of single-supplier disruptions compared to the 4-fluoro or 3-fluoro analogs, which have fewer cataloged sources [5]. The compound can serve as a procurement process benchmark for evaluating supplier consistency (batch-to-batch purity via HPLC, NMR) and cost-per-gram stability across the oxazinone chemical series .

Quote Request

Request a Quote for 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.